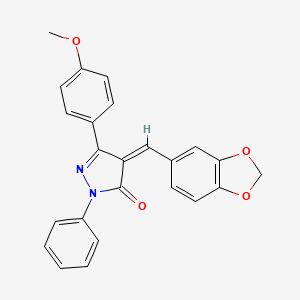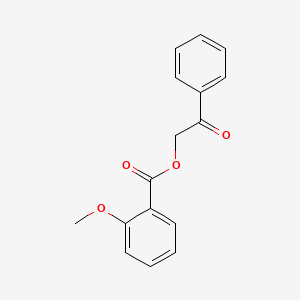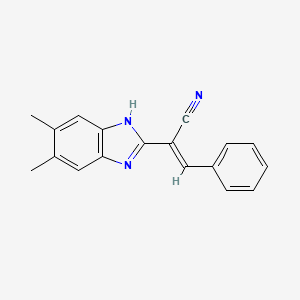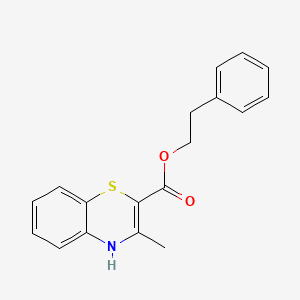![molecular formula C23H16BrN3O4 B5348058 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5348058.png)
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone, also known as BMN-673, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and its inhibition can lead to selective killing of cancer cells with defects in DNA repair pathways. BMN-673 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone selectively inhibits PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to accumulation of DNA damage, which can be lethal to cancer cells with defects in DNA repair pathways. This compound has been shown to be more potent and selective than other PARP inhibitors, such as olaparib and veliparib.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair pathways. The compound has also been shown to enhance the immune response against cancer cells. In preclinical studies, this compound has been well-tolerated and has shown minimal toxicity to normal tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has several advantages for laboratory experiments, including its potency and selectivity for PARP inhibition, its ability to induce DNA damage and cell death in cancer cells, and its potential to enhance the efficacy of chemotherapy and radiation therapy. However, the compound may have limitations in certain experimental settings, such as in cell lines with intact DNA repair pathways or in tumors with low levels of PARP expression.
Direcciones Futuras
There are several future directions for the development of 2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone and other PARP inhibitors. These include the evaluation of this compound in combination with other cancer therapies, the identification of biomarkers for patient selection, the development of more potent and selective PARP inhibitors, and the exploration of new indications for PARP inhibition beyond cancer. Additionally, further studies are needed to fully understand the mechanisms of resistance to PARP inhibitors and to develop strategies to overcome resistance.
Métodos De Síntesis
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone can be synthesized using a multi-step synthetic route starting from commercially available starting materials. The synthesis involves several key steps, including the formation of the quinazolinone core, the introduction of the nitrophenyl and bromomethoxyphenyl substituents, and the final coupling step to form the vinyl linkage. The synthesis has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
2-[2-(5-bromo-2-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. The compound has shown potent anti-tumor activity in a variety of cancer cell lines, including those with defects in DNA repair pathways such as BRCA1/2 mutations. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propiedades
IUPAC Name |
2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-3-(4-nitrophenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O4/c1-31-21-12-7-16(24)14-15(21)6-13-22-25-20-5-3-2-4-19(20)23(28)26(22)17-8-10-18(11-9-17)27(29)30/h2-14H,1H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCMOYNFWIRTFZ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B5347979.png)

![1-phenyl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5347987.png)

![[2-(3-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5347997.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5347998.png)
![5-(4-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5348000.png)
![(3S*,5R*)-1-[(1-methyl-1H-imidazol-2-yl)methyl]-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5348012.png)


![5-(3,4-dihydro-2(1H)-isoquinolinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5348047.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B5348055.png)
![6-tert-butyl-N-(1,4-dioxan-2-ylmethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5348060.png)